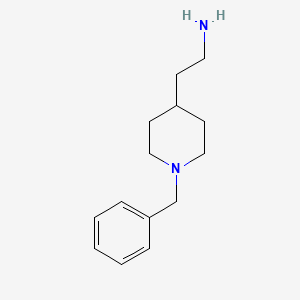

2-(1-Benzylpiperidin-4-yl)ethanamine

CAS No.: 86945-25-7

Cat. No.: VC1991640

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86945-25-7 |

|---|---|

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 2-(1-benzylpiperidin-4-yl)ethanamine |

| Standard InChI | InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2 |

| Standard InChI Key | OUYRPOHWEJUTCQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCN)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1CCN)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Basic Properties

2-(1-Benzylpiperidin-4-yl)ethanamine is characterized by a piperidine ring substituted with a benzyl group at the 1-position and an ethylamine side chain at the 4-position. This structural arrangement contributes to its unique pharmacological profile and versatility as a building block for more complex compounds.

Molecular Properties

The compound has the following key properties:

-

Molecular formula: C14H22N2

-

Molecular weight: 218.34 g/mol

-

CAS number: 86945-25-7

-

IUPAC name: 2-(1-benzylpiperidin-4-yl)ethanamine

-

Standard InChIKey: OUYRPOHWEJUTCQ-UHFFFAOYSA-N

Structural Characteristics

The piperidine ring forms the core structure with the benzyl group providing lipophilicity and the ethylamine chain offering a reactive terminus for further derivatization. This combination of structural elements contributes to the compound's ability to interact with various biological targets.

Synthesis Methods

Several synthetic approaches have been established for the preparation of 2-(1-Benzylpiperidin-4-yl)ethanamine, each with specific advantages and applications.

Common Synthetic Routes

One common synthetic pathway involves treating 1-benzylpiperidin-4-amine with ethylene oxide in the presence of a base such as potassium carbonate in a solvent like dichloromethane. The reaction conditions, including temperature control and purification steps, are crucial for isolating the desired product.

Another established method starts with commercial 1-benzyl-4-piperidone as the starting material. This approach was documented in supporting information for multi-target-directed ligands against Alzheimer's disease .

Reaction Conditions

The synthesis typically requires controlled conditions:

-

Temperature regulation to manage reaction kinetics

-

Appropriate solvent selection (commonly dichloromethane or DMF)

-

Base-catalyzed reactions (often using potassium carbonate)

-

Purification techniques including column chromatography or recrystallization

Pharmacological Activities

2-(1-Benzylpiperidin-4-yl)ethanamine exhibits diverse pharmacological activities that make it a compound of significant interest in drug discovery.

Cholinesterase Inhibition

The compound and its derivatives have been investigated for acetylcholinesterase (AChE) inhibitory activity. This property is particularly relevant for the treatment of Alzheimer's disease, where enhancement of cholinergic transmission can improve cognitive function .

Nicotinic Receptor Modulation

Research has demonstrated that 2-(1-Benzylpiperidin-4-yl)ethanamine (identified as compound 48 in some studies) functions as an α7 nicotinic acetylcholine receptor (nAChR) antagonist. This compound showed selective inhibitory potency with a clear preference for α7 nAChRs over other receptor subtypes .

Table 1: Receptor Selectivity of 2-(1-Benzylpiperidin-4-yl)ethanamine (Compound 48)

| Receptor Subtype | Activity | Relative Potency |

|---|---|---|

| α7 nAChR | Antagonist | High |

| α3β4 nAChR | Antagonist | Moderate |

| α4β2 nAChR | Antagonist | Low |

| 5-HT3A | Inhibitor | Variable |

| α1 glycine | None | N/A |

Muscarinic Receptor Antagonism

The compound has been implicated in muscarinic receptor antagonism, particularly targeting the M4 receptor subtype. This activity is relevant for conditions such as Alzheimer's disease and Parkinson's disease by modulating cholinergic activity .

Sigma Receptor Binding

Research has revealed that derivatives containing the 2-(1-Benzylpiperidin-4-yl)ethanamine structure exhibit high affinity for σ1/2 receptors. The linker length between the 1-benzylpiperidine moiety and other functional groups significantly influences binding affinity .

Table 2: Effect of Linker Length on σ1R Affinity

| Compound | Linker Length | Ki Value (nM) |

|---|---|---|

| Compound 1 | n = 0 (amino) | 29.2 |

| Compound 2 | n = 2 (ethylamino) | 7.57 ± 0.59 |

| Compound 3 | n = 3 (propylamino) | 2.97 ± 0.22 |

| Compound 4 | n = 4 (butylamino) | 3.97 ± 0.66 |

Research Applications

The diverse pharmacological profile of 2-(1-Benzylpiperidin-4-yl)ethanamine has led to its application in various research contexts.

Neurological Disorders

The compound has been investigated for potential use in treating neurological disorders, particularly Alzheimer's disease and Parkinson's disease, through its ability to modulate cholinergic activity . Its role in acetylcholinesterase inhibition makes it particularly relevant for addressing the cholinergic deficit observed in these conditions.

Multi-Target Drug Design

2-(1-Benzylpiperidin-4-yl)ethanamine serves as a valuable pharmacophore in the development of multi-target directed ligands (MTDLs). These compounds are designed to simultaneously address multiple pathological processes involved in complex diseases like Alzheimer's disease .

One notable example is the incorporation of this compound into donepezil-like structures to create hybrid molecules with cholinesterase inhibition and additional beneficial activities for neurodegenerative disorders .

Neuropathic Pain Management

In the search for new small molecule drugs against neuropathic pain, derivatives such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have shown high affinity for σ1/2 receptors, which are implicated in pain processing pathways .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for rational drug design using 2-(1-Benzylpiperidin-4-yl)ethanamine as a scaffold.

Effect of Functional Groups

Comparison with Structurally Related Compounds

Comparing 2-(1-Benzylpiperidin-4-yl)ethanamine with structurally similar compounds provides insights into the structural requirements for specific pharmacological activities.

1-Benzylpiperidin-4-amine

This compound lacks the ethylamine side chain present in 2-(1-benzylpiperidin-4-yl)ethanamine. It serves as a precursor in synthesizing AChE/MAO inhibitors but typically shows different activity profiles compared to its ethylamine-containing counterparts .

Novel Xanthine Derivatives

A study on semisynthetic theobromine and theophylline derivatives incorporated 2-(1-benzylpiperidin-4-yl)ethan-1-amine into their structures. These compounds (compounds 21, 28, and 30) exhibited potent acetylcholinesterase inhibition with IC50 values in the low nanomolar scale for both electric eel and human AChE enzymes .

Table 3: Comparison of AChE Inhibition by Compounds Containing 2-(1-Benzylpiperidin-4-yl)ethanamine

| Compound | Structural Feature | AChE Inhibition (IC50) | Inhibition Mechanism |

|---|---|---|---|

| Compound 21 | Xanthine derivative | Low nanomolar | Mixed |

| Compound 28 | Xanthine derivative | Low nanomolar | Mixed (CAS and PAS interaction) |

| Compound 30 | Xanthine derivative | Low nanomolar | Mixed |

| Compound w18 | Donepezil-like | 0.220 μM (eeAChE), 0.454 μM (hAChE) | Not specified |

Donepezil-like Compounds

Donepezil-like compounds incorporating 2-(1-Benzylpiperidin-4-yl)ethanamine have been synthesized and evaluated. One promising agent, compound w18, exhibited moderate cholinesterase inhibition (IC50: 0.220 μM for eeAChE; 0.454 μM for hAChE) and acceptable inhibitory activity against monoamine oxidases (IC50: 3.14 μM for MAO-B; 13.4 μM for MAO-A) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume